molecular formula C23H17BrClN3O4 B11536050 3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

Cat. No.: B11536050
M. Wt: 514.8 g/mol
InChI Key: KYMPVPVALIELMV-UVHMKAGCSA-N
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Description

3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a formamido group, and a bromobenzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorophenylformamide, followed by its reaction with acetamido compounds to form the desired imino intermediate. This intermediate is then reacted with phenyl 2-bromobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoate ester can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[3-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17BrClN3O4/c24-20-7-2-1-6-19(20)23(31)32-18-5-3-4-15(12-18)13-27-28-21(29)14-26-22(30)16-8-10-17(25)11-9-16/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

KYMPVPVALIELMV-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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